tert-butyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-20(2,3)30-19(25)12-24(14-4-6-16-17(10-14)29-9-8-28-16)31(26,27)15-5-7-18-22-21-13-23(18)11-15/h4-7,10-11,13H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKQRUQKUPTSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate typically involves multiple steps. One common approach starts with the preparation of the triazolo-pyridine core, followed by the introduction of the benzodioxin moiety and the sulfonamide group. The final step involves the esterification of the compound with tert-butyl acetate. Reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the triazolo-pyridine or benzodioxin rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities.
Scientific Research Applications
Tert-butyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its sulfonamide group, it may exhibit antibacterial, antifungal, or anti-inflammatory properties, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group may inhibit enzyme activity by mimicking the natural substrate, while the triazolo-pyridine and benzodioxin moieties may interact with other molecular pathways to exert their effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,3-dihydro-1,4-benzodioxin-6-yl (4-piperidinyl)carbamate: This compound shares the benzodioxin moiety but differs in the presence of a piperidinyl group instead of the triazolo-pyridine and sulfonamide groups.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide: Similar in having the benzodioxin moiety, but with a butanamide group instead of the triazolo-pyridine and sulfonamide groups.
Uniqueness
The uniqueness of tert-butyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate lies in its combination of the triazolo-pyridine ring system, benzodioxin moiety, and sulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
Tert-butyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a sulfonamide moiety linked to a benzodioxin structure and a triazolo-pyridine unit. Its molecular formula is with a molecular weight of approximately 423.49 g/mol.
1. Antimicrobial Activity
Research indicates that derivatives of benzodioxins exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that related compounds possess minimal inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
2. Antitumor Activity
The compound's structural analogs have been evaluated for their anticancer properties. In vitro studies revealed that certain derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
3. Anti-inflammatory Effects
Compounds featuring the benzodioxin structure are noted for their anti-inflammatory effects. Research has indicated that they can inhibit the production of pro-inflammatory cytokines in macrophage models. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzodioxin derivatives demonstrated that one specific compound exhibited an MIC of 25 μg/mL against Candida albicans. This highlights the potential of benzodioxin derivatives in antifungal therapy .
Case Study 2: Antitumor Activity
In an experimental setup involving human cancer cell lines, a derivative of the compound was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell growth with IC50 values around 30 μM for MCF-7 cells . This suggests promising avenues for further development as an anticancer agent.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
